3-Bromo-5-ethylpyridin-2-amine

Medicinal Chemistry C–N Cross-Coupling 2,3-Diaminopyridine Synthesis

3-Bromo-5-ethylpyridin-2-amine (CAS 1381934-25-3) is a disubstituted 2-aminopyridine bearing a bromine atom at the ortho (3-) position and an ethyl group at the meta (5-) position of the pyridine ring. With a molecular formula of C₇H₉BrN₂ and a molecular weight of 201.06 g·mol⁻¹, the compound provides a single rotatable bond, one hydrogen bond donor (the primary amine), and two hydrogen bond acceptors (the pyridine nitrogen and the amino group).

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B13455189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethylpyridin-2-amine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(N=C1)N)Br
InChIInChI=1S/C7H9BrN2/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3,(H2,9,10)
InChIKeyQFEJCZVFVPLJCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-ethylpyridin-2-amine – A Positionally Defined 2-Aminopyridine Building Block for Cross-Coupling-Driven Discovery


3-Bromo-5-ethylpyridin-2-amine (CAS 1381934-25-3) is a disubstituted 2-aminopyridine bearing a bromine atom at the ortho (3-) position and an ethyl group at the meta (5-) position of the pyridine ring . With a molecular formula of C₇H₉BrN₂ and a molecular weight of 201.06 g·mol⁻¹, the compound provides a single rotatable bond, one hydrogen bond donor (the primary amine), and two hydrogen bond acceptors (the pyridine nitrogen and the amino group) . The ortho-bromo/2-amino substitution pattern defines its core synthetic utility: the bromine atom is electronically activated toward transition-metal-catalyzed cross-coupling while the free NH₂ group enables direct elaboration without protecting-group manipulation, a distinct advantage over isomers where the halogen and amino groups are not adjacent [1].

Why 3-Bromo-5-ethylpyridin-2-amine Cannot Be Replaced by a Positional Isomer or Non-Brominated Analog in Reaction Pathways


Among the four constitutional isomers sharing the C₇H₉BrN₂ formula, the 3-bromo-2-amino substitution pattern is uniquely poised for direct, protecting-group-free Pd-catalyzed C–N cross-coupling because the ortho relationship between the halogen and the primary amine electronically and sterically biases the bromine toward oxidative addition [1]. In contrast, the 5-bromo-3-ethylpyridin-2-amine (CAS 1037253-14-7) and 6-bromo-5-ethylpyridin-2-amine (CAS 1563531-69-0) isomers place the bromine meta or para to the amino group, requiring alternative and often harsher coupling conditions that are not directly transferable . Beyond reactivity, the non-brominated parent 5-ethylpyridin-2-amine (pKa 7.06) displays protonation behavior fundamentally different from the brominated compound (estimated pKa ~4.3), rendering it unsuitable where a neutral or weakly basic amine is required for target engagement or phase partitioning .

Quantitative Differentiation Evidence for 3-Bromo-5-ethylpyridin-2-amine Against Closest Structural Analogs


Ortho-Bromo Activation Enables Direct Pd-Catalyzed C–N Cross-Coupling Without NH₂ Protection

The 3-halo-2-aminopyridine motif, exemplified by 3-bromo-5-ethylpyridin-2-amine, is directly amenable to Pd-catalyzed C–N cross-coupling with primary and secondary amines using RuPhos- or BrettPhos-precatalysts and LiHMDS at 65 °C for 12 hours, affording N3-substituted 2,3-diaminopyridines without prior protection of the 2-amino group [1]. This capability is absent in the 5-bromo and 6-bromo positional isomers (5-bromo-3-ethylpyridin-2-amine and 6-bromo-5-ethylpyridin-2-amine), where the bromine is not ortho to the amino group; these isomers necessitate alternative synthetic sequences such as SNAr on nitropyridine intermediates followed by reduction, adding two synthetic steps [1]. Under the optimized conditions, 3-bromo-2-aminopyridine derivatives achieve C–N coupling yields exceeding 80% across a panel of amine substrates [1].

Medicinal Chemistry C–N Cross-Coupling 2,3-Diaminopyridine Synthesis

Basicity Modulation: pKa Depression by ~2.8 Units Relative to the Non-Brominated Parent

The electron-withdrawing effect of the ortho-bromine atom significantly depresses the basicity of the 2-aminopyridine nitrogen relative to the non-brominated parent. The parent compound 5-ethylpyridin-2-amine exhibits a predicted pKa (most basic) of 7.06 ± 0.13 . The analogous 2-amino-3-bromopyridine (lacking the 5-ethyl group) has a predicted pKa of 4.14 ± 0.36 [1]. By analogy and accounting for the weak electron-donating effect of the 5-ethyl substituent (+σ ≈ +0.05), the pKa of 3-bromo-5-ethylpyridin-2-amine is estimated at ~4.3, representing a net basicity reduction of ~2.8 log units compared to the non-brominated parent [1]. This positions the compound as a substantially weaker base than the parent, altering its protonation state at physiological pH and affecting solubility, permeability, and off-target binding profiles.

Physicochemical Property Tuning Amine Basicity Drug-Likeness Optimization

Lipophilicity Shift: XlogP of 2.0 Enables Facile Reverse-Phase Chromatographic Separation from the Non-Brominated Parent

Introduction of the bromine atom increases the lipophilicity of the scaffold from a LogP of 1.61 for the non-brominated parent 5-ethylpyridin-2-amine to an XlogP of 2.0 for 3-bromo-5-ethylpyridin-2-amine , a difference of +0.39 log units. This increase translates to a measurable shift in reverse-phase HPLC retention time (estimated ΔtR ~1–2 minutes under standard C18 gradient conditions), providing a practical and quantitative basis for monitoring reaction progress and for preparative isolation of the brominated intermediate from residual starting material. The XlogP of 2.0 also places the compound within the optimal lipophilicity range (1 < LogP < 3) for oral bioavailability according to Lipinski's guidelines, whereas the non-brominated parent falls below the preferred lower bound .

Chromatographic Purification Lipophilicity Analytical Chemistry

Regioselective Sonogashira Coupling Enabled by the 3-Bromo-5-substituted Pyridin-2-amine Architecture

The 3-bromo-5-substituted-2-aminopyridine framework, which specifically maps onto 3-bromo-5-ethylpyridin-2-amine when the 5-substituent is ethyl, serves as a regioselective entry point into N-alkyl-3-alkynyl-5-arylpyridin-2-yl amines via a sequence involving pyridinium aminide formation, N-alkylation, N–N bond reduction, and copper-free Sonogashira coupling [1]. This regioselective strategy exploits the electronic activation of the 3-position by the adjacent 2-amino group, which is not replicated in 5-bromo or 6-bromo isomers where the bromine resides at a position electronically isolated from the amine-directing effect. The method delivers 3-alkynylated products exclusively, eliminating the need for separation from regioisomeric coupling products that would arise from non-selectively substituted precursors [1].

Sonogashira Alkynylation Regioselective Synthesis Alkyne-Functionalized Heterocycles

Protonation-State Discrimination: pKa Differential of ≈0.2 Units Versus the 3-Amino-5-bromo Isomer

Although the 3-bromo-5-ethylpyridin-2-amine and its 3-amino-5-bromo constitutional isomer (5-bromo-2-ethylpyridin-3-amine, CAS 1093819-32-9) share the same molecular formula, the position of the amino group relative to the bromine atom leads to a measurable difference in predicted basicity. The 3-amino isomer exhibits a predicted pKa (most basic) of 4.47 ± 0.20 , while the 2-amino isomer (the target compound) is estimated at ~4.3 based on the 2-amino-3-bromopyridine analog [1]. This pKa differential of approximately 0.2 units translates to a ~1.6-fold difference in the fraction of protonated species at pH 4.4 (e.g., 47% vs. 56% protonated), which can affect solubility profiles, ion-pair partitioning during extraction, and the pH range over which the free base form predominates for subsequent coupling reactions.

Protonation State Amine Basicity pH-Dependent Solubility

Privileged 2-Aminopyridine Scaffold Affiliation with Kinase Inhibitor Intellectual Property Space

The 2-aminopyridine core with a halogen at the 3-position is explicitly claimed as a key intermediate in multiple kinase inhibitor patent families, including US-8735593-B2 (Aminopyridines useful as inhibitors of protein kinases) [1] and US-9096593-B2 (Compounds and methods for kinase modulation) [2]. The 3-bromo substitution pattern is structurally required for downstream derivatization into N3-aryl/alkyl-2,3-diaminopyridines that serve as hinge-binding motifs in ATP-competitive kinase inhibitors [3]. In contrast, the non-brominated parent 5-ethylpyridin-2-amine lacks the synthetic handle for direct 3-position elaboration and cannot access the same intellectual property (IP) space without additional functionalization steps. Procurement of the pre-functionalized 3-bromo intermediate thus secures direct entry into a well-precedented kinase inhibitor chemical series, reducing the risk of synthetic dead-ends during lead optimization.

Kinase Inhibition Medicinal Chemistry Patent Landscape

Highest-Return Application Scenarios for 3-Bromo-5-ethylpyridin-2-amine Based on Quantitative Differentiation Evidence


Direct Amine Library Synthesis via Protecting-Group-Free C–N Cross-Coupling

Medicinal chemistry teams building 2,3-diaminopyridine-focused kinase inhibitor libraries can employ 3-bromo-5-ethylpyridin-2-amine directly in Pd-catalyzed C–N cross-coupling with diverse primary and secondary amines, bypassing the two-step nitration/reduction sequence required for 5-bromo or 6-bromo isomers [1]. The estimated pKa of ~4.3 ensures that the 2-amino group remains predominantly unprotonated under typical coupling conditions (LiHMDS, THF, 65 °C), preserving nucleophilicity of the desired coupling partner . This single-flask diversification strategy is directly supported by the quantitative yield data reported for 3-halo-2-aminopyridine substrates in the primary literature, where yields exceeding 80% were achieved across multiple amine substrates under optimized conditions [1].

pH-Controlled Extraction and Purification in Multi-Step Synthesis

Process chemists can exploit the 2.8-unit pKa difference between 3-bromo-5-ethylpyridin-2-amine (~4.3) and its non-brominated precursor 5-ethylpyridin-2-amine (7.06) to achieve quantitative separation by pH-selective liquid-liquid extraction [1]. At pH 5.7, the product remains >95% neutral and partitions into the organic layer, while the more basic starting material exists >95% as the water-soluble ammonium salt, enabling removal in a single extraction step. The XlogP of 2.0 of the brominated product further enhances organic-phase retention relative to the parent (LogP 1.61), providing a secondary partitioning advantage .

Regioselective Alkynylation for Click-Chemistry-Ready Probe Synthesis

Chemical biology groups requiring 3-alkynyl-5-ethylpyridin-2-amine derivatives for copper-catalyzed azide-alkyne cycloaddition (CuAAC) probe construction can leverage the regioselective Sonogashira strategy specifically developed for 3-bromo-5-substituted-2-aminopyridine systems [1]. The method delivers exclusively the 3-alkynylated regioisomer without contamination from alternative coupling positions, a critical requirement when the resulting triazole conjugate must present a defined geometry for target engagement. The built-in 5-ethyl substituent provides a non-reactive hydrophobic anchor that can occupy a lipophilic pocket without requiring additional synthetic manipulation [1].

Accelerated IP-Secure Kinase Inhibitor Hit-to-Lead Programs

Drug discovery units prosecuting kinase targets can procure 3-bromo-5-ethylpyridin-2-amine with confidence that the scaffold is already represented in granted composition-of-matter patents for aminopyridine-based kinase inhibitors, including US-8735593-B2 and US-9096593-B2 [1]. Initiating SAR exploration with a pre-functionalized 3-bromo-2-aminopyridine eliminates the need for in-house halogenation and positional-isomer separation, compressing the hit-to-lead timeline by an estimated 2–4 weeks of synthetic development. The 5-ethyl substituent provides a defined steric and lipophilic vector at the solvent-exposed face of the kinase hinge region, enabling systematic exploration of this position's SAR with the bromine available for parallel diversification [1].

Quote Request

Request a Quote for 3-Bromo-5-ethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.